Cas no 222317-28-4 (2-Methoxy-3-methylquinoline)
2-Methoxy-3-methylquinoline structure
Product Name:2-Methoxy-3-methylquinoline
CAS No:222317-28-4
MF:C11H11NO
MW:173.211142778397
CID:244351
PubChem ID:45091158
Update Time:2025-04-19
2-Methoxy-3-methylquinoline Chemical and Physical Properties
Names and Identifiers
-
- 2-Methoxy-3-methylquinoline
- Quinoline, 2-methoxy-3-methyl- (9CI)
- Quinoline,2-methoxy-3-methyl-
- 222317-28-4
- DTXSID00666766
- SCHEMBL167603
- SB68169
- FT-0709701
-
- Inchi: 1S/C11H11NO/c1-8-7-9-5-3-4-6-10(9)12-11(8)13-2/h3-7H,1-2H3
- InChI Key: FALGYAAKAHIFBF-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C)C=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 173.08413
- Monoisotopic Mass: 173.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.1A^2
- XLogP3: 2.9
Experimental Properties
- PSA: 22.12
2-Methoxy-3-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007050-1g |
2-Methoxy-3-methylquinoline |
222317-28-4 | 95% | 1g |
$619.12 | 2023-09-02 | |
| Chemenu | CM143591-1g |
2-methoxy-3-methylquinoline |
222317-28-4 | 95% | 1g |
$660 | 2021-08-05 | |
| Chemenu | CM143591-1g |
2-methoxy-3-methylquinoline |
222317-28-4 | 95% | 1g |
$660 | 2023-02-17 |
2-Methoxy-3-methylquinoline Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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